

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Capuramycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Capuramycin
Cat. No.:	B022844

[Get Quote](#)

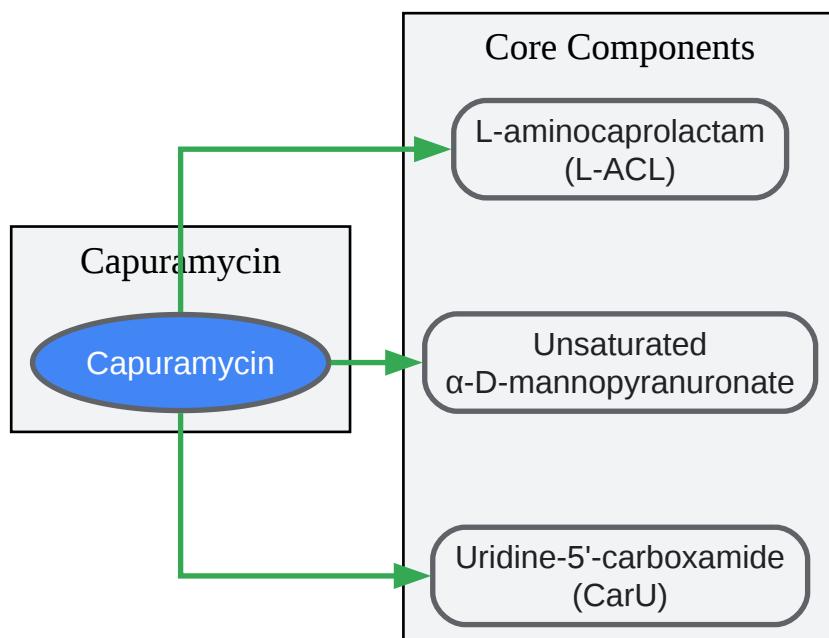
For Researchers, Scientists, and Drug Development Professionals

Introduction

Capuramycin is a complex nucleoside antibiotic first isolated from *Streptomyces griseus* 446-S3.^[1] It belongs to a class of natural products that exhibit potent antibacterial activity, particularly against *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis.^{[2][3]} The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for new antitubercular agents with novel mechanisms of action.^[2] **Capuramycin** and its analogs are promising drug leads as they inhibit bacterial translocase I (MraY in *E. coli* or MurX in Mtb), an essential enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.^{[2][4][5][6]} This document provides a comprehensive overview of the chemical structure, stereochemistry, and methods used for the structural determination of **capuramycin**.

Chemical Structure and Stereochemistry

The structure of **capuramycin** is characterized by three distinct molecular components: a uridine-5'-carboxamide (CarU) core, an unsaturated α -D-mannopyranuronate moiety, and an L-aminocaprolactam (L-ACL) side chain.^{[2][7]} The structural elucidation and confirmation of its absolute configuration have been accomplished through a combination of spectroscopic methods and total chemical synthesis.^[2]


The systematic IUPAC name for **capuramycin** is (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide.[8]

The key stereochemical features are:

- The uridine-5'-carboxamide (CarU) moiety contains a ribose sugar with a defined stereochemistry.
- The α -D-mannopyranuronate linker is an unsaturated hexuronic acid.[7]
- The L-aminocaprolactam (L-ACL) is derived from L-lysine.[2]

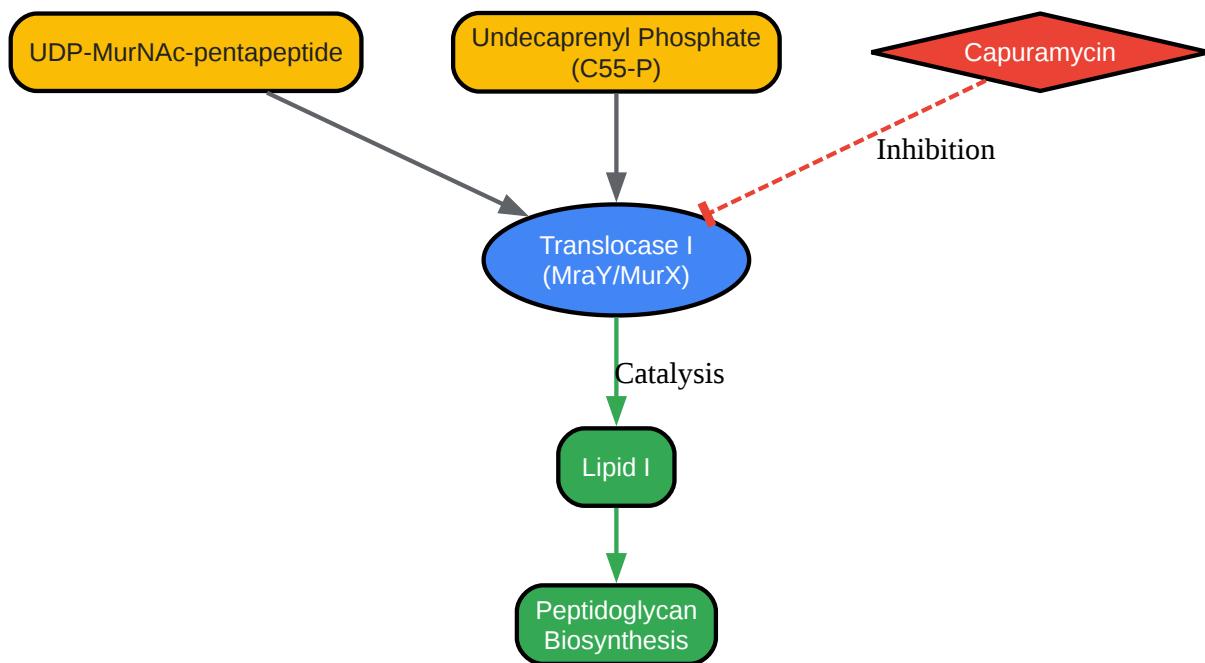
The complex stereochemistry has been a significant challenge in its total synthesis, with the first total synthesis being reported in 1994.[2][9] Subsequent synthetic efforts have focused on developing more concise and efficient routes to enable the generation of analogs for structure-activity relationship (SAR) studies.[10][11][12]

Core Structural Components

[Click to download full resolution via product page](#)

Caption: Core structural components of the **capuramycin** molecule.

Quantitative Structural Data


The precise three-dimensional structure of **capuramycin** has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes key ¹H and ¹³C NMR chemical shifts for **capuramycin** in CD₃OD and D₂O, respectively. This data is crucial for the structural verification and analysis of **capuramycin** and its synthetic analogs.

¹ H NMR (400 MHz, CD ₃ OD)	¹³ C NMR (101 MHz, D ₂ O)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
7.71 (d, J = 8.0 Hz, 1H)	176.3
5.97 (s, 1H)	173.0
5.82 (d, J = 8.0 Hz, 1H)	166.1
5.73 (s, 1H)	161.4
5.35 (s, 1H)	151.2
4.59 (d, J = 11.2 Hz, 2H)	141.5
4.47 (s, 1H)	141.0
4.44 (d, J = 4.8 Hz, 1H)	109.4
4.34 (s, 1H)	101.8
4.15 (s, 1H)	99.3
3.71 (t, J = 4.8 Hz, 1H)	90.1
3.26 (s, 3H)	81.6
1.94-1.57 (m, 6H)	78.1
1.32 (m, 2H)	75.5
71.9	
64.7	
61.7	
57.8	
52.2	
41.4	
30.3	
27.3	

Data sourced from Siricilla S, et al. (2015).[\[13\]](#)

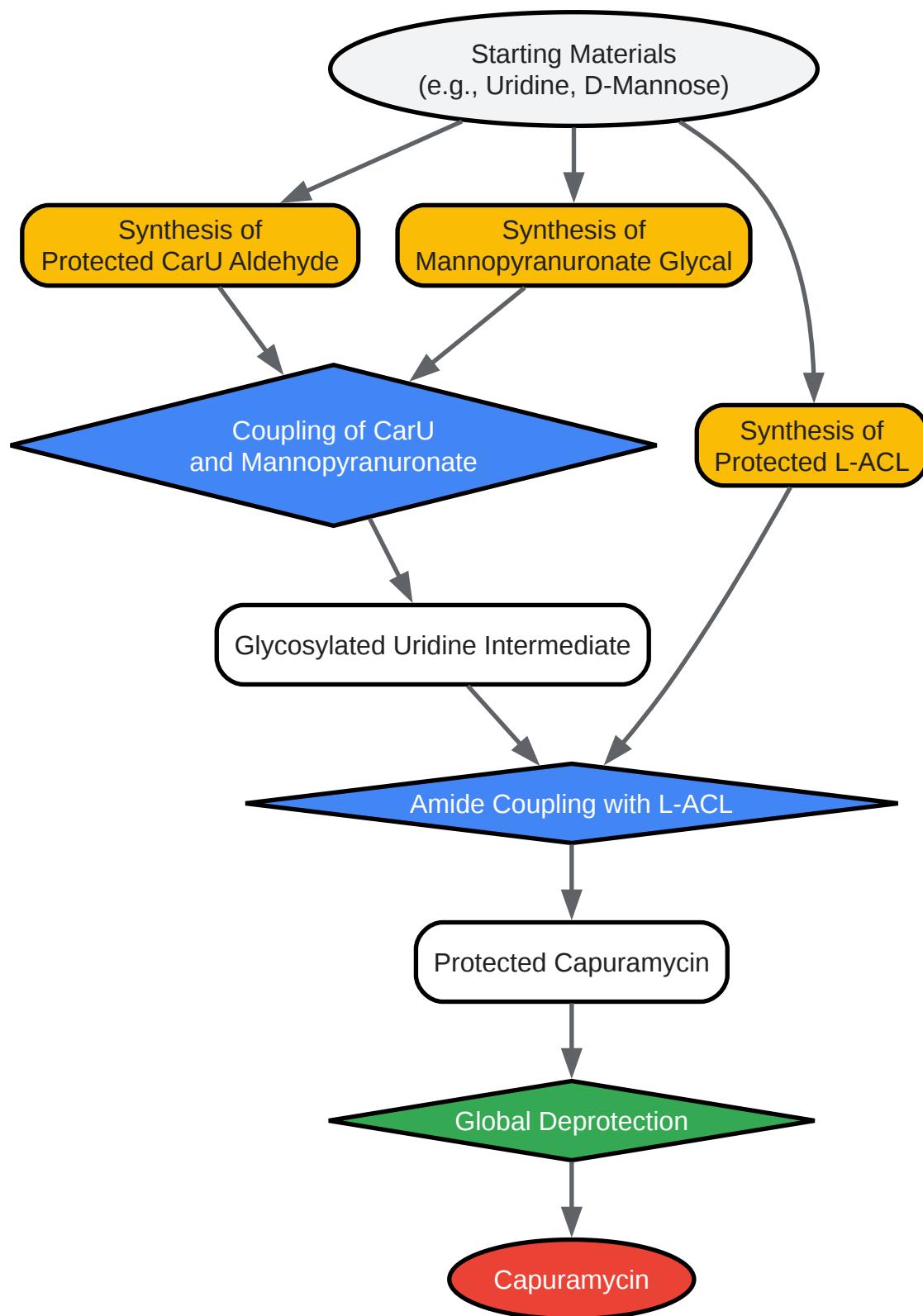
Mechanism of Action: Inhibition of Translocase I

Capuramycin exerts its antibacterial effect by targeting and inhibiting the enzyme phospho-N-acetylMuramoyl-pentapeptide translocase (Translocase I or MraY).[\[2\]](#) This enzyme catalyzes the first membrane-bound step in peptidoglycan biosynthesis, which is the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[\[2\]](#) By inhibiting this crucial step, **capuramycin** effectively blocks the formation of the bacterial cell wall, leading to cell lysis and death. This mechanism of action is distinct from many currently used antibiotics, making **capuramycin** a valuable candidate for combating resistant bacterial strains.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **capuramycin** via inhibition of Translocase I.

Experimental Protocols


The structural determination and verification of **capuramycin** have relied on a combination of advanced spectroscopic and synthetic techniques.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are fundamental for elucidating the complex structure of **capuramycin**.[\[13\]](#)
 - Sample Preparation: A small quantity of purified **capuramycin** is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O).[\[13\]](#)
 - Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[\[13\]](#) 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between protons and carbons, which is crucial for assigning the complex spin systems within the molecule.
 - Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.[\[13\]](#) Coupling constants (J) in Hz are measured to determine the dihedral angles between adjacent protons, providing information about the stereochemistry.[\[13\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula (C₂₃H₃₁N₅O₁₂).[\[8\]](#)[\[13\]](#)

Total Synthesis Workflow

Several total syntheses of **capuramycin** have been reported, providing definitive proof of its structure and stereochemistry.[\[2\]](#)[\[10\]](#)[\[11\]](#) A generalized workflow for a convergent synthesis approach is outlined below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the convergent total synthesis of **capuramycin**.

- Methodology:
 - Synthesis of Building Blocks: The three core components (CarU, manno-pyranuronate, and L-ACL) are synthesized separately from commercially available starting materials, often incorporating protecting groups to mask reactive functional groups.[10][11]
 - Convergent Coupling: The protected building blocks are then coupled together in a stepwise fashion. For instance, the CarU derivative can be coupled with the manno-pyranuronate donor, followed by amide bond formation with the L-ACL moiety.[2]
 - Deprotection: In the final step, all protecting groups are removed under specific reaction conditions to yield the final **capuramycin** molecule.[10]
 - Purification and Characterization: The synthesized **capuramycin** is purified using techniques like flash chromatography or HPLC, and its structure is confirmed by comparing its spectroscopic data (NMR, HRMS) with that of the natural product.[13]

X-ray Crystallography

While detailed NMR studies have been pivotal, X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and absolute stereochemistry.[14][15] Although a crystal structure for **capuramycin** itself is not readily available in the public domain, this technique remains a gold standard for the structural elucidation of small molecules and would involve:

- Crystallization: Growing single crystals of **capuramycin** or a suitable derivative of sufficient quality for diffraction.
- Data Collection: Exposing the crystal to a beam of X-rays and collecting the resulting diffraction pattern.
- Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a detailed 3D model of the molecule.[14]

Conclusion

Capuramycin possesses a highly complex and stereochemically rich chemical structure that has been rigorously established through extensive spectroscopic analysis and confirmed by multiple total syntheses. Its unique mode of action, the inhibition of bacterial translocase I, makes it a highly attractive scaffold for the development of new antibiotics to combat tuberculosis and other serious bacterial infections. The detailed structural and methodological information presented in this guide serves as a critical resource for researchers engaged in the discovery and development of novel anti-infective agents based on the **capuramycin** core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Capuramycin, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic and Synthetic Strategies for Assembling Capuramycin-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Capreomycin Sulfate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capuramycin|Anti-TB Translocase I Inhibitor [benchchem.com]
- 7. The Biosynthesis of Capuramycin-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5'-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capuramycin | C23H31N5O12 | CID 5487121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of Capuramycin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise Synthesis of Capuramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concise synthesis of capuramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a capuramycin analog that kills non-replicating *Mycobacterium tuberculosis* and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Capuramycin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022844#chemical-structure-and-stereochemistry-of-capuramycin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com